3-(2-Phenylacetyl)-1,3-oxazolidin-2-one 3-(2-Phenylacetyl)-1,3-oxazolidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15969250
InChI: InChI=1S/C11H11NO3/c13-10(12-6-7-15-11(12)14)8-9-4-2-1-3-5-9/h1-5H,6-8H2
SMILES:
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol

3-(2-Phenylacetyl)-1,3-oxazolidin-2-one

CAS No.:

Cat. No.: VC15969250

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Phenylacetyl)-1,3-oxazolidin-2-one -

Specification

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
IUPAC Name 3-(2-phenylacetyl)-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C11H11NO3/c13-10(12-6-7-15-11(12)14)8-9-4-2-1-3-5-9/h1-5H,6-8H2
Standard InChI Key SXQXGKCBXDTYCZ-UHFFFAOYSA-N
Canonical SMILES C1COC(=O)N1C(=O)CC2=CC=CC=C2

Introduction

Chemical Structure and Nomenclature

Core Structural Features

3-(2-Phenylacetyl)-1,3-oxazolidin-2-one consists of a five-membered oxazolidinone ring (1,3-oxazolidin-2-one) substituted at the 3-position with a phenylacetyl group (-CO-CH2-Ph). The oxazolidinone scaffold contains both amide and ether functional groups, conferring rigidity and hydrogen-bonding capabilities. Key structural attributes include:

  • Oxazolidinone ring: A lactam structure with nitrogen at position 1 and oxygen at position 2.

  • Phenylacetyl substituent: A ketone-linked benzyl group at position 3, enhancing lipophilicity and steric bulk.

The IUPAC name for the base structure is 3-(2-phenylacetyl)-1,3-oxazolidin-2-one, though derivatives with additional substituents (e.g., methyl or benzyl groups at positions 4 or 5) are common in synthetic studies . For example, the stereoisomer (4S)-3-(2-phenylacetyl)-4-(phenylmethyl)-2-oxazolidinone (CAS 104266-89-9) has been characterized with a benzyl group at position 4 .

Molecular Formula and Weight

The molecular formula for the base structure is C₁₁H₁₁NO₃, yielding a molecular weight of 205.21 g/mol. Substituted variants, such as those with benzyl groups, exhibit higher molecular weights (e.g., C₁₈H₁₇NO₃, 295.3 g/mol) .

Table 1: Comparative Structural Data for Selected Oxazolidinone Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
3-(2-Phenylacetyl)-1,3-oxazolidin-2-oneC₁₁H₁₁NO₃205.21Not Assigned
(4S)-4-Benzyl-3-(2-phenylacetyl)-1,3-oxazolidin-2-oneC₁₈H₁₇NO₃295.3104266-89-9
3-(2-Phenylacetyl)-(4R)-(phenylmethyl)-2-oxazolidinoneC₁₈H₁₇NO₃295.33144838-82-4

Synthesis Methods

Acylation of Oxazolidinone Scaffolds

The synthesis of 3-acyl-oxazolidin-2-ones typically involves acylation reactions using carboxylic acid derivatives. A common strategy employs acyl chlorides or activated esters in the presence of coupling agents:

  • Reaction Conditions:

    • Coupling Agents: Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) .

    • Solvents: Dichloromethane (DCM) or acetone under anhydrous conditions .

    • Temperature: Room temperature to reflux, depending on reactivity .

  • Procedure:
    In a representative synthesis, oxazolidin-2-one is reacted with phenylacetyl chloride in acetone with sodium hydroxide as a base. The mixture is stirred for 30 minutes, followed by extraction with ethyl acetate and purification via silica gel chromatography .

Stereoselective Synthesis

Chiral oxazolidinones, such as the (4S)-benzyl derivative, are synthesized using enantiomerically pure starting materials. For example, (4R)-4-benzyl-3-(2-phenylacetyl)-1,3-oxazolidin-2-one is prepared via cyclization of (R)-2-amino-3-phenylpropanol with phenylacetic anhydride .

Physicochemical Properties

Spectral Characteristics

  • ¹H NMR: Signals for the phenylacetyl group appear as a triplet (~δ 3.6 ppm, CH2) and a multiplet (~δ 7.2–7.4 ppm, aromatic protons). The oxazolidinone ring protons resonate between δ 4.1–4.6 ppm .

  • Mass Spectrometry: Base structure exhibits a molecular ion peak at m/z 205.1 [M+H]⁺, while substituted derivatives show higher masses (e.g., m/z 295.3 for C₁₈H₁₇NO₃) .

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DCM, DMSO) and limited solubility in water due to the hydrophobic phenyl group.

  • Stability: Stable under anhydrous conditions but susceptible to hydrolysis in acidic or basic environments, leading to ring opening .

Biological Activities and Applications

Prodrug Development

The compound’s ketone functionality makes it a candidate for prodrug design. For instance, thiazolidinone-based prodrugs derived from similar scaffolds demonstrate improved bioavailability and controlled release profiles .

Comparison with Related Oxazolidinones

Linezolid and Tedizolid

  • Linezolid: Contains a morpholine ring and fluorophenyl group, offering broad-spectrum activity .

  • Tedizolid: Features a hydroxymethyl group, enhancing potency against linezolid-resistant strains .

In contrast, 3-(2-phenylacetyl)-1,3-oxazolidin-2-one lacks these modifications but shares the core oxazolidinone ring critical for ribosomal binding.

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